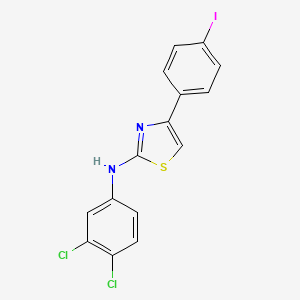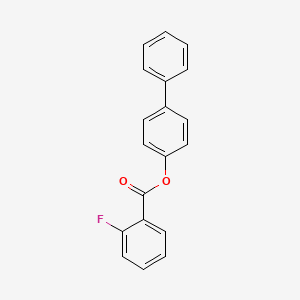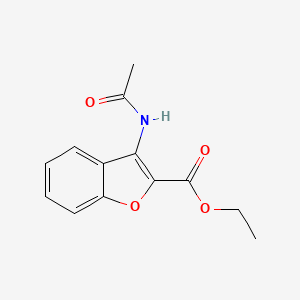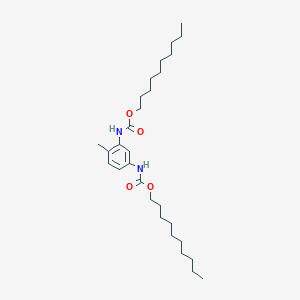![molecular formula C19H20N4O5 B11543185 N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11543185.png)
N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings, nitro groups, and hydrazone linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazone linkage.
Introduction of the Nitro Group: The nitro group is usually introduced through nitration reactions, which involve the use of nitric acid or other nitrating agents.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: It may be studied for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazone derivatives and nitro-substituted aromatic compounds. Examples include:
- N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide
- N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
Uniqueness
N-(3,4-dimethylphenyl)-4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of both the hydroxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to unique interactions with molecular targets and distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H20N4O5/c1-12-3-4-15(9-13(12)2)21-18(25)7-8-19(26)22-20-11-14-10-16(23(27)28)5-6-17(14)24/h3-6,9-11,24H,7-8H2,1-2H3,(H,21,25)(H,22,26)/b20-11+ |
InChI Key |
HJLGVKBZCAOSDW-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[benzene-1,4-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11543105.png)


![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11543120.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11543123.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543126.png)
![ethyl 5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B11543135.png)
![4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11543142.png)
![2-Oxo-2-phenylethyl 3-[2-{3-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-1,2-bis(2-oxo-2-phenylethyl)hydrazino]benzoate](/img/structure/B11543150.png)
![methyl {[(5Z)-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B11543156.png)

![N-benzyl-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B11543165.png)
